2,9-Dimethyldecane
Description
Structural Classification and Isomerism of Branched Alkanes
Alkanes are broadly classified into three structural groups: linear straight-chain alkanes, branched alkanes, and cycloalkanes (which form a ring and have the general formula CnH2n). byjus.comunacademy.comwikipedia.org Branched alkanes are derived from a linear alkane chain where at least one hydrogen atom has been replaced by an alkyl group, which is a functional group consisting of carbon and hydrogen atoms. unacademy.comopentextbc.ca This branching results in the formation of structural isomers.
Structural isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. libretexts.org This difference in connectivity leads to distinct physical and chemical properties. opentextbc.ca The potential for isomerism increases significantly with the number of carbon atoms in the alkane. For instance, while butane (B89635) (C4H10) has only two isomers (butane and 2-methylpropane), dodecane (B42187) (C12H26) has a total of 355 structural isomers. libretexts.orgwikipedia.org 2,9-dimethyldecane is one of these numerous dodecane isomers. nih.govontosight.ai
Table 1: Selected Isomers of Dodecane
| Isomer Name | Parent Chain | Type of Branching |
|---|---|---|
| n-Dodecane | Dodecane | Straight-chain |
| 2-Methylundecane | Undecane | Single methyl branch |
| This compound | Decane (B31447) | Two methyl branches |
| 3-Ethyldecane | Decane | Single ethyl branch |
| 2,2,4,6,6-Pentamethylheptane | Heptane | Five methyl branches |
This table illustrates the structural diversity among compounds with the molecular formula C12H26. wikipedia.org
Nomenclature and Specific Structural Features of this compound
The naming of branched alkanes follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). opentextbc.ca The name "this compound" provides precise information about its structure. "Decane" indicates the longest continuous carbon chain in the molecule contains ten carbon atoms. "Dimethyl" signifies the presence of two methyl (-CH3) groups as substituents. The numbers "2,9-" specify that these methyl groups are attached to the second and ninth carbon atoms of the decane backbone. nih.govopentextbc.ca
This compound is an alkane characterized as a volatile organic compound. nih.gov Research has identified it as a metabolite in various organisms, including bacteria, fungi, and plants, and as a component of some volatile oils. nih.gov Its fundamental chemical and physical identity is detailed through its various identifiers and properties.
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C12H26 nih.govnist.gov |
| Molecular Weight | 170.33 g/mol nih.govnist.gov |
| IUPAC Name | This compound nih.gov |
| CAS Registry Number | 1002-17-1 nih.govnist.gov |
| SMILES | CC(C)CCCCCCC(C)C nih.gov |
| InChIKey | HWISDPDDDUZJAW-UHFFFAOYSA-N nih.govnist.gov |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 204°C lookchem.com |
| Melting Point | -50.8°C (estimated) lookchem.com |
| Density | 0.7404 g/cm³ lookchem.com |
| Refractive Index | 1.4166 lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1002-17-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,9-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
HWISDPDDDUZJAW-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCC(C)C |
Synonyms |
DECANE,2,9-DIMETHYL- |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Techniques for Characterization and Analysis of 2,9 Dimethyldecane
Comprehensive Chromatographic Separation Techniques
Chromatographic methods are fundamental in isolating 2,9-dimethyldecane from intricate matrices, such as petroleum products and biological extracts, enabling its subsequent identification and quantification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography (GC) is a primary technique for separating volatile compounds like this compound. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The retention index (RI) is a key parameter in GC, providing a standardized measure of a compound's elution time relative to n-alkanes. For this compound, reported Kovats retention indices on standard non-polar columns are around 1130 and 1145.8. nih.govbibliomed.org
When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both qualitative and quantitative analysis. GC-MS allows for the identification of this compound by its mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent peak at an m/z (mass-to-charge ratio) of 43. nih.gov This technique has been successfully employed to identify this compound in various samples, including the abdominal glands of black carpenter ants (Camponotus pennsylvanicus), where it was found to constitute 2.52% of the extract, and in the essential oils of certain plants. researchgate.netarabjchem.org In a study of agarwood leaves, this compound was identified with a retention time of 23.676 minutes. semanticscholar.org
Quantitative analysis using GC-MS can be performed by comparing the peak area of this compound in a sample to that of a known standard. This approach is crucial for determining the concentration of the compound in various mixtures.
Table 1: GC and GC-MS Data for this compound
| Parameter | Value | Source(s) |
| Kovats Retention Index (Standard Non-polar) | 1130, 1145.8 | nih.govbibliomed.org |
| Kovats Retention Index (Semi-standard Non-polar) | 1126 | nih.gov |
| GC-MS Top Peak (m/z) | 43 | nih.gov |
| Retention Time (example) | 23.676 min | semanticscholar.org |
| Concentration in Camponotus pennsylvanicus extract | 2.52% | researchgate.net |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Resolution
For exceptionally complex mixtures containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers superior resolving power compared to conventional one-dimensional GC. dlr.de In GC×GC, the sample is subjected to two independent separation stages, typically based on volatility in the first dimension and polarity in the second. mosh-moah.de This results in a structured two-dimensional chromatogram where chemically related compounds, such as different classes of hydrocarbons (n-alkanes, iso-alkanes, cycloalkanes, and aromatics), are grouped together. dlr.demosh-moah.de
This enhanced separation is particularly valuable for the analysis of fuels and other hydrocarbon-rich samples where this compound may be present among a multitude of other branched alkanes. dlr.deacs.org The use of a time-of-flight mass spectrometer (TOF-MS) as a detector for GC×GC provides the high data acquisition rates necessary to capture the narrow peaks produced by this technique, further aiding in the confident identification of individual components like this compound within a complex matrix. researchgate.netacs.org
High-Performance Liquid Chromatography (HPLC) for Hydrocarbon Fractionation
High-performance liquid chromatography (HPLC) is a valuable technique for the initial fractionation of complex hydrocarbon mixtures prior to more detailed analysis by GC-based methods. scispace.com While not typically used for the direct analysis of volatile alkanes like this compound, HPLC can effectively separate hydrocarbons into different classes (e.g., saturates, aromatics, resins, and asphaltenes). This pre-separation step simplifies the subsequent analysis by GC or GC-MS, reducing the complexity of the chromatograms and improving the chances of detecting and accurately quantifying minor components such as this compound. researchgate.net
High-Resolution Spectrometric Characterization Methods
Spectrometric techniques provide detailed information about the molecular structure of this compound, complementing the separation data obtained from chromatography.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. For an alkane like this compound, the FT-IR spectrum is characterized by absorption bands corresponding to carbon-hydrogen (C-H) stretching and bending vibrations. nih.govikprress.org
In a study analyzing extracts from the abdominal glands of black carpenter ants, FT-IR analysis showed peaks indicative of alkanes at 2927.08 cm⁻¹ and 2861.49 cm⁻¹, which would be consistent with the presence of this compound and other hydrocarbons in the mixture. ikprress.org The presence of methyl groups (CH₃) and methylene (B1212753) groups (CH₂) in the structure of this compound gives rise to these characteristic absorption bands.
Table 2: Characteristic FT-IR Absorption Bands for Alkanes
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850-3000 | Stretching |
| C-H (alkane) | 1350-1480 | Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including this compound. nist.gov Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides distinct signals for each chemically non-equivalent carbon atom. nih.govsemanticscholar.org The chemical shifts of these signals are indicative of the local electronic environment of each carbon, allowing for the differentiation of methyl, methylene, and methine carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between these carbon types. semanticscholar.org
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals information about the different types of protons in the molecule. semanticscholar.org The chemical shift, integration (the area under the peak), and multiplicity (splitting pattern) of the signals provide clues about the connectivity of the atoms. For this compound, the spectrum would show characteristic signals for the methyl protons and the various methylene and methine protons along the decane (B31447) chain.
While specific, detailed NMR data for this compound is not extensively published in readily available literature, the principles of NMR spectroscopy confirm its utility in unequivocally confirming the structure of this and other branched alkanes when isolated in sufficient purity. researchgate.netsemanticscholar.org
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution Mass Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a pinnacle technology for the analysis of complex mixtures due to its unparalleled mass resolution and accuracy. mdpi.com This technique is particularly advantageous for petroleomics, where it can resolve individual compounds directly from a complex matrix without extensive chromatographic separation. mdpi.com
For branched alkanes like this compound, which may be part of intricate hydrocarbon mixtures, FT-ICR MS provides the capability to determine elemental compositions with high confidence. The principle of FT-ICR MS involves trapping ions in a strong magnetic field within an ICR cell. The ions are excited into a coherent cyclotron motion by a radiofrequency pulse. The subsequent image current produced by the orbiting ions is detected, and a Fourier transform is applied to convert this time-domain signal into a frequency-domain signal, which is then converted to a mass-to-charge ratio (m/z) spectrum.
The ultra-high resolution of FT-ICR MS allows for the separation of ions with very small mass differences, which is critical for distinguishing between different hydrocarbon isomers and identifying compounds containing heteroatoms. mdpi.com While saturated hydrocarbons like this compound can be challenging to ionize efficiently, soft ionization techniques are employed to preserve the molecular ion. mdpi.com Atmospheric pressure chemical ionization (APCI) has been shown to successfully ionize saturated and branched alkanes, producing ions such as [M+H]+, M+•, [M-H]+, and [M-2H]+•, although some fragmentation can occur. mdpi.com
Recent developments in APCI-MS methods have identified specific adduct ions, such as [M-3H+H₂O]⁺ for n-alkanes, that exhibit minimal fragmentation, making them suitable for quantification. nih.gov The high mass accuracy of FT-ICR MS, often in the sub-ppm range, enables the confident assignment of elemental formulas to observed m/z values. weizmann.ac.il
Table 1: Key Performance Characteristics of FT-ICR MS for Hydrocarbon Analysis
| Feature | Description | Relevance to this compound Analysis |
| Mass Resolution | Exceeding 1,000,000 | Enables separation of isobaric and isomeric species within complex hydrocarbon mixtures. |
| Mass Accuracy | < 1 ppm | Allows for unambiguous elemental formula determination of the molecular ion and fragments. |
| Ionization Techniques | ESI, APCI, etc. | Soft ionization methods like APCI can ionize alkanes while minimizing fragmentation. mdpi.com |
| Dynamic Range | Wide | Capable of detecting both high and low abundance compounds in a single analysis. |
Emerging Analytical Techniques for Hydrocarbon Analysis
Beyond mass spectrometry, other advanced analytical techniques are emerging as powerful tools for the detailed characterization of hydrocarbons.
Synchrotron Radiation-Based Techniques (X-ray Absorption Spectroscopy, X-ray Fluorescence)
Synchrotron radiation sources provide highly brilliant and tunable X-ray beams that enable a suite of powerful analytical techniques for materials science, including the study of hydrocarbons. ifpenergiesnouvelles.fr These methods are generally non-destructive, require minimal sample preparation, and can provide detailed information on elemental composition and chemical states. ntnu.noresearchgate.net
X-ray Fluorescence (XRF) is a technique used for elemental analysis of a wide range of materials, including petrochemicals. bruker.comelvatech.com When a sample is irradiated with high-energy X-rays from a synchrotron source, atoms within the sample absorb energy and eject core-level electrons. The resulting vacancies are filled by electrons from higher energy levels, leading to the emission of fluorescent X-rays with energies characteristic of each element present. XRF is particularly well-suited for determining the presence of trace elements and heteroatoms (like sulfur, nitrogen, and metals) in hydrocarbon matrices. bruker.comintertek.com While XRF provides elemental composition, it does not typically give information about the molecular structure of the hydrocarbons themselves.
X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure of a specific element within a sample. The technique involves tuning the energy of the synchrotron X-ray beam across the absorption edge of a target element. The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information about the oxidation state and coordination chemistry of the absorbing atom. For alkanes, the carbon K-edge XANES can reveal details about C-H and C-C bonding environments. doi.orgaip.org
EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers.
Studies on n-alkanes using Near-Edge X-ray Absorption Fine Structure (NEXAFS), a type of XAS, have shown that the spectra are sensitive to the chain length and phase (gas, liquid, solid) of the material. doi.org These techniques could potentially be applied to distinguish between different branched alkane isomers based on subtle differences in their electronic structure and intermolecular interactions.
Table 2: Application of Synchrotron Techniques to Hydrocarbon Analysis
| Technique | Information Provided | Applicability to this compound |
| X-ray Fluorescence (XRF) | Elemental composition, trace element analysis. bruker.comcarleton.edu | Analysis of heteroatoms (S, N) and metallic impurities in a sample containing this compound. bruker.com |
| X-ray Absorption Spectroscopy (XAS/NEXAFS) | Oxidation state, coordination environment, local atomic structure. aip.org | Characterization of the C-H and C-C bonding environments and electronic structure. doi.org |
Laser-Induced Breakdown Spectroscopy (LIBS)
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique used to determine the elemental composition of a sample. osti.gov It involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and creates a high-temperature plasma. mdpi.com As the plasma cools, excited atoms and ions emit light at their characteristic wavelengths. This emitted light is collected and analyzed by a spectrometer to identify the elements present in the sample. osti.gov
LIBS offers several advantages for hydrocarbon analysis, including minimal to no sample preparation, the ability to analyze samples in any state (solid, liquid, or gas), and rapid, in-situ analysis capabilities. osti.govmdpi.com For hydrocarbons like this compound, LIBS can provide the relative abundance of carbon and hydrogen. The technique has been successfully used to measure the equivalence ratio in hydrocarbon-air mixtures and to classify hydrocarbon-contaminated soils. researchgate.netnih.gov By analyzing the ratios of atomic emission lines (e.g., C/H, C/N, C/O), it is possible to gain quantitative information about the elemental makeup of the sample. researchgate.net
Table 3: Features of LIBS for Hydrocarbon Analysis
| Feature | Description | Relevance to this compound Analysis |
| Speed | Analysis is nearly instantaneous. | Allows for high-throughput screening of samples. |
| Versatility | Applicable to solids, liquids, and gases. mdpi.com | Can analyze this compound in various matrices. |
| Elemental Analysis | Provides qualitative and quantitative elemental composition. osti.gov | Determines the fundamental C and H ratios. |
| In-situ Capability | Can be deployed for field analysis. osti.gov | Useful for on-site environmental or industrial process monitoring. |
Theoretical and Computational Chemistry Studies of 2,9 Dimethyldecane and Branched Alkanes
Quantum Chemical Investigations into Alkane Stability and Energetics
Quantum chemical methods are fundamental to understanding the electronic structure and inherent stability of alkanes. These approaches solve approximations of the Schrödinger equation to determine molecular energies and properties. For branched alkanes such as 2,9-dimethyldecane, these methods can elucidate the subtle electronic and steric factors that govern their thermodynamic stability relative to their linear isomers.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying larger alkanes. chemrxiv.org DFT methods are used to investigate why branched alkanes are generally more thermodynamically stable than their straight-chain counterparts. nih.gov
Research using DFT has partitioned the total energy of alkanes into steric, electrostatic, and quantum energy terms. nih.gov A key finding is that branched alkanes often exhibit less destabilizing steric energy compared to linear alkanes. nih.gov This counterintuitive result is balanced by a corresponding quantum energy term, leaving electrostatic and correlation energies as the primary drivers for the enhanced stability of branched structures. nih.gov The compact, globular shape of a branched alkane like this compound allows for more stabilizing intramolecular interactions compared to the extended conformation of n-dodecane. nih.gov
The choice of DFT functional is critical for accurately capturing these effects, especially the non-covalent, long-range dispersion forces that are significant in alkanes. acs.org Modern dispersion-corrected functionals are essential for reliable calculations. nih.gov For example, studies benchmarking various functionals have shown that double-hybrid and dispersion-corrected methods provide more accurate thermodynamic properties for alkanes. chemrxiv.org
| Energy Component | Role in Branched Alkane Stability | Relevant Computational Finding |
|---|---|---|
| Steric Energy (Es[ρ]) | Less destabilizing in branched vs. linear alkanes. | A novel DFT definition of steric energy based on Weizäcker kinetic energy showed lower steric strain in branched isomers. nih.gov |
| Electrostatic Energy (Ee[ρ]) | Favors alkane branching. | This term, combined with correlation energy, is a primary reason for the greater stability of branched alkanes. nih.gov |
| Fermionic Quantum Energy (Eq[ρ]) | Acts in opposition to the steric energy term. | This term largely cancels the steric energy differences, highlighting the importance of electrostatics. nih.gov |
| Dispersion Energy | Crucial for accurately modeling intramolecular and intermolecular interactions. | Dispersion-inclusive functionals are mandatory for accurate results in crowded alkane systems. nih.govacs.org |
Ab initio molecular orbital theory refers to a class of methods that calculate molecular properties from first principles, without empirical parameters. scribd.combris.ac.uk These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer higher levels of accuracy than standard DFT, albeit at a significantly greater computational expense. nih.gov They are often considered the "gold standard" for benchmarking the performance of other methods. chemrxiv.org
For alkanes, high-level ab initio calculations are crucial for obtaining definitive conformational energies and rotational energy barriers. chemrxiv.org For instance, studies on n-alkanes have used methods like DLPNO-CCSD(T1) with a complete basis set (CBS) extrapolation to provide benchmark-quality data on conformer energies. chemrxiv.org These high-accuracy calculations confirm the subtle balance of forces, including London dispersion, that dictates whether an alkane prefers a linear zig-zag or a folded conformation. chemrxiv.org While a specific high-level energy calculation for this compound is not readily found in the literature, the principles derived from studies on other linear and branched alkanes are directly applicable. chemrxiv.orgresearchgate.net These studies show that intramolecular dispersion forces and stabilizing geminal σ→σ* delocalizations contribute significantly to the stability of branched structures. researchgate.net
Density Functional Theory (DFT) for Steric and Electronic Interactions in Branched Systems
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion and interaction of atoms and molecules over time. nih.govacs.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational landscape and understanding its behavior in a condensed phase.
MD simulations model the system using a classical force field, which describes the potential energy of the system as a function of atomic positions. acs.org By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of molecular behavior. nih.gov
Computational Insights into C-H Functionalization and Reactivity Mechanisms in Alkanes
Alkanes are notoriously unreactive due to their strong, nonpolar C-H bonds. osti.gov Computational chemistry is a key tool for understanding the high-energy intermediates and transition states involved in C-H bond activation and functionalization. byu.edubyu.edu
DFT calculations are widely used to map out the potential energy surfaces of reactions involving alkanes. osti.govacs.org These studies can elucidate reaction mechanisms, such as whether a reaction proceeds via oxidative addition, σ-bond metathesis, or electrophilic activation. acs.org For example, computational and experimental work on the functionalization of methane (B114726) and ethane (B1197151) by a main-group Sb(V) complex showed that the reaction proceeds through a Sb(V)-mediated C-H activation followed by functionalization of a Sb(V)-alkyl intermediate. osti.gov
While specific studies on the C-H functionalization of this compound are scarce, general principles from computational studies on other alkanes apply. The reactivity of a particular C-H bond in this compound (primary, secondary, or tertiary) would be influenced by its bond dissociation energy and steric accessibility, both of which can be predicted computationally. DFT calculations on various alkane dehydrogenation reactions have shown, for example, the relative favorability of activating different C-H bonds. uu.nl
Computational Approaches for Stereochemical Assignment in Chiral Alkanes
This compound exists as three stereoisomers: (2R,9R), (2S,9S), and the meso compound (2R,9S). Assigning the absolute configuration of chiral molecules, especially alkanes which lack chromophores, can be challenging experimentally. researchgate.net Computational methods, particularly the calculation of optical rotation (OR), have become a powerful tool for this purpose. nih.govcapes.gov.br
Time-Dependent Density Functional Theory (TDDFT) is the most common method for calculating the specific rotation [α]D of a chiral molecule. nih.govacs.org The process involves:
Generating a set of low-energy conformers for a given stereoisomer (e.g., the R,R enantiomer).
Optimizing the geometry of each conformer.
Calculating the optical rotation for each conformer using TDDFT.
By comparing the sign and magnitude of the calculated [α]D with the experimental value, the absolute configuration can be assigned. frontiersin.org Studies have shown that for alkanes, the B3LYP functional with a large basis set, such as aug-cc-pVDZ, can reliably predict the absolute configuration, provided the magnitude of the rotation is sufficiently large (e.g., > 25 degrees). nih.govcapes.gov.br For molecules with very small rotations, the predictions are less certain. capes.gov.br This computational approach provides a crucial, non-destructive alternative to chemical correlation or anomalous X-ray dispersion for determining the absolute stereochemistry of chiral alkanes like the enantiomers of this compound. researchgate.net
| Property | Identifier/Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₆ | PubChem nih.gov |
| Molecular Weight | 170.33 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 1002-17-1 | NIST nist.gov |
| Chirality | Contains two stereocenters (C2 and C9). Exists as (R,R), (S,S), and meso forms. | General Chemical Principles masterorganicchemistry.com |
Environmental Occurrence and Biogeochemical Cycling of 2,9 Dimethyldecane
Natural Biogenic Occurrence and Biosynthesis Pathways
2,9-Dimethyldecane is synthesized by a diverse range of organisms, highlighting its multifaceted role in the natural environment. Its production has been documented in microorganisms and various plant species.
This compound has been identified as a metabolite produced by both bacteria and fungi. nih.gov For instance, it has been detected in cultures of the fungus Trichoderma harzianum, a species known for its role as a biocontrol agent. ebi.ac.uk It has also been found in the cell lysate of the bacterium Escherichia coli. ebi.ac.uk Fungi, in general, are known to produce dimethyl-dodecane isomers, including this compound, particularly during processes like wood decomposition. researchgate.net
Table 1: Documented Biogenic Occurrence of this compound in Microorganisms
| Kingdom | Species | Context of Detection | Reference |
| Fungi | Trichoderma harzianum | Found in cell suspension culture | ebi.ac.uk |
| Bacteria | Escherichia coli | Found in cell lysate | ebi.ac.uk |
The compound is a known plant metabolite and a component of volatile oils, which are concentrated hydrophobic liquids containing chemical compounds from plants. nih.govebi.ac.uk Its presence has been confirmed in several plant species through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their essential oils. For example, it is found in the roots of Angelica sinensis and the flowers of Cassia javanica and Tecoma stans. ebi.ac.uk
Table 2: Identification of this compound in Plant Species
| Plant Species | Part of Plant | Method of Identification | Reference |
| Angelica sinensis | Root | - | ebi.ac.uk |
| Cassia javanica | Flower | GC-MS of n-hexane extract | ebi.ac.uk |
| Tecoma stans | Flower | GC-MS of n-hexane extract | ebi.ac.uk |
| Erucaria hispanica | Aerial Parts | GC-MS of steam-distilled oil | arabjchem.org |
| Juglans regia (Walnut) | - | - | mdpi.com |
Hydrocarbons are fundamental to insect ecology, often acting as semiochemicals—compounds that mediate communication. nih.gov These can be classified as pheromones for intra-species communication or kairomones for inter-species signaling, such as between predator and prey. wikipedia.orgwikipedia.org Research has identified this compound as a chemical component in insects. A study involving the black carpenter ant, Camponotus pennsylvanicus, identified this compound as one of the compounds in chemical extracts from its abdominal glands. researchgate.netresearchgate.net The presence of such hydrocarbons in specialized glands suggests a potential role in the complex chemical communication systems of these insects. researchgate.netresearchgate.net
Table 3: Detection of this compound in Insects
| Insect Species | Common Name | Source of Compound | Potential Role | Reference |
| Camponotus pennsylvanicus | Black Carpenter Ant | Abdominal gland extract | Chemical Communication (Semiochemical) | researchgate.netresearchgate.net |
Presence as Plant Metabolites and Volatile Oil Components
Biotransformation and Biodegradation Processes
This compound is subject to biotransformation and can also be a product of it. Its fate in the environment is linked to the microbial degradation of hydrocarbons, and it is also formed during the breakdown of specific man-made chemical compounds.
Microorganisms, including various bacteria and fungi, can degrade alkanes, although branched alkanes like this compound are typically degraded more slowly than their linear counterparts. uni-greifswald.de The degradation process is initiated by enzymes that activate the chemically inert hydrocarbon molecule.
There are several established pathways for alkane biodegradation:
Aerobic Degradation : In the presence of oxygen, the process often begins with the oxidation of a terminal or subterminal carbon atom by monooxygenase or dioxygenase enzymes, forming an alcohol. nih.govresearchgate.net This is followed by further oxidation to an aldehyde and then a fatty acid, which can enter central metabolic cycles like the β-oxidation pathway. nih.govresearchgate.net
Anaerobic Degradation : In the absence of oxygen, a common activation mechanism is fumarate (B1241708) addition. nih.govenviro.wiki Here, the alkane is added across the double bond of fumarate, a common cellular metabolite, to form an alkylsuccinate derivative. enviro.wiki This intermediate is then further metabolized. enviro.wiki
Xenobiotics are foreign chemical substances not normally found in an organism. wikipedia.org The microbial breakdown of some xenobiotic pollutants can lead to the formation of this compound. A notable example is the biodegradation of Bisphenol A (BPA), a widespread environmental contaminant from plastics and resins. researchgate.netjournalijar.comjournalijar.com
Studies have shown that microbial consortia containing various bacterial strains, such as Sphingomonas, Citrobacter, Pseudomonas, and Actinomyces species, can effectively degrade BPA. researchgate.netjournalijar.comdntb.gov.ua During this process, laccase and oxidase enzymes break down the BPA molecule. researchgate.netjournalijar.com Subsequent analysis of the end products using HPLC and GC-MS has repeatedly identified this compound, along with other compounds like oxalic acid and 1,2,4-trimethylbenzene. researchgate.netjournalijar.comdntb.gov.uaglobalauthorid.com These resulting metabolites, including this compound, were found to be non-toxic in algal toxicity tests, indicating that the biodegradation process transforms the harmful BPA into more benign substances. researchgate.netjournalijar.com
Table 4: Formation of this compound from Xenobiotic Biodegradation
| Xenobiotic | Degrading Microorganisms (Examples) | Key Enzymes | Identified End Products | Reference |
| Bisphenol A (BPA) | Consortia including Sphingomonas sp., Pseudomonas sp., Actinomyces species | Laccase, Oxidase | This compound, Oxalic acid, 1,2,4-Trimethylbenzene | researchgate.netjournalijar.comjournalijar.comdntb.gov.ua |
Microbial Degradation of Hydrocarbons in Environmental Systems
Atmospheric Chemistry and Environmental Transport of Branched Alkanes
The atmospheric fate of this compound, a branched alkane, is primarily dictated by its chemical reactions in the troposphere and its potential for long-range transport. As a member of the volatile organic compound (VOC) family, its atmospheric chemistry plays a significant role in air quality and climate processes. Branched alkanes, like this compound, are components of petroleum products and can be released into the environment through industrial activities. ontosight.ai
Atmospheric Oxidation Reactions and Mechanisms
The primary atmospheric loss process for this compound is its reaction with the hydroxyl radical (•OH), which is the most important oxidant in the daytime troposphere. tandfonline.com The reaction is initiated by the abstraction of a hydrogen atom from a carbon-hydrogen bond, forming a water molecule and an alkyl radical (R•). The general reaction is as follows:
C_12_H_26_ + •OH → R• + H_2_O
Due to the presence of tertiary carbon atoms (at positions 2 and 9), which have weaker C-H bonds compared to primary and secondary carbons, hydrogen abstraction is most likely to occur at these branched points. tandfonline.com
Following its formation, the alkyl radical (R•) rapidly reacts with molecular oxygen (O_2_) to form a peroxy radical (RO_2_•):
R• + O_2_ → RO_2_•
The fate of the peroxy radical is crucial in determining the subsequent chemical products and their environmental impact. In environments with significant levels of nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO_2_). ucr.edu
RO_2_• + NO → RO• + NO_2_
Alternatively, under low-NOx conditions, the peroxy radical primarily reacts with the hydroperoxy radical (HO_2_•) or other peroxy radicals. copernicus.org
RO_2_• + HO_2_• → ROOH + O_2_
The alkoxy radical (RO•) is a key intermediate that can undergo several reaction pathways, including isomerization (intramolecular hydrogen shift) or decomposition (C-C bond scission). tandfonline.com For branched alkanes, alkoxy radicals with the radical site near a branch point are more prone to decomposition, leading to the fragmentation of the carbon skeleton and the formation of smaller, more volatile carbonyl compounds and alkyl radicals. tandfonline.com This fragmentation can lead to higher yields of more volatile products compared to linear alkanes. copernicus.orgresearchgate.net
Studies on the photooxidation of C12 alkanes have shown that the structure of the alkane significantly influences the reaction pathways and the resulting products. copernicus.orgresearchgate.net For instance, research on 2-methylundecane, a structural isomer of this compound, revealed that branching leads to fragmentation and the formation of more volatile products. copernicus.orgresearchgate.net
The oxidation of branched alkanes can also lead to the formation of multifunctional compounds. copernicus.org These products, which can include hydroperoxides, alcohols, and ketones, are often less volatile than the parent alkane and can partition into the particle phase. copernicus.orgrsc.org
Contribution to Atmospheric Trace Gas Composition and Photochemical Processes
The atmospheric oxidation of this compound and other branched alkanes contributes to the complex mixture of trace gases in the atmosphere and participates in key photochemical processes. copernicus.org The reaction of peroxy radicals with NO to form NO_2_ is a critical step in the photochemical production of tropospheric ozone (O_3_), a major component of smog and a greenhouse gas. copernicus.orgpnas.org
The fragmentation of branched alkoxy radicals results in the formation of a variety of smaller, oxygenated volatile organic compounds (OVOCs), such as aldehydes and ketones. tandfonline.com These OVOCs can undergo further oxidation, contributing to the formation of additional ozone and other secondary pollutants.
A significant consequence of the atmospheric oxidation of larger alkanes like this compound is the formation of Secondary Organic Aerosol (SOA). tandfonline.com The oxidation products with lower volatility can condense to form new particles or partition onto existing aerosol particles. copernicus.org Studies on C12 alkanes have demonstrated that molecular structure plays a key role in SOA yields. For a given carbon number, SOA yields from branched alkanes are generally lower than those from linear or cyclic alkanes. acs.org This is attributed to the increased fragmentation of branched alkoxy radicals, which leads to more volatile products less likely to form aerosols. tandfonline.comacs.org
The table below, based on data from studies of C12 alkane photooxidation, illustrates the effect of molecular structure on SOA yields.
| Compound | Structure | SOA Yield (%) |
| n-Dodecane | Linear | Higher |
| 2-Methylundecane | Branched | Lower |
| Cyclododecane | Cyclic | Higher |
| This table is illustrative and based on general findings for C12 alkanes, showing the trend that branched structures tend to have lower SOA yields compared to linear and cyclic counterparts under similar conditions. acs.org |
The chemical evolution of the SOA formed from branched alkanes can be complex, involving particle-phase reactions that can alter the composition and properties of the aerosol over time. copernicus.org For example, studies have identified peroxyhemiacetal formation as a key process in the initial growth of SOA from C12 alkanes. copernicus.orgresearchgate.net
Future Directions in 2,9 Dimethyldecane Research
Development of Sustainable and Eco-friendly Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable feedstocks and energy-efficient processes. For 2,9-dimethyldecane, moving beyond traditional synthetic methods is a key area for future research.
One promising avenue is the exploration of electrosynthesis. A method for synthesizing this compound has been demonstrated through the electrochemical oxidation of 4-methylhexanoic acid, a biogenic precursor. rsc.org This approach, which can be powered by renewable electricity, offers a sustainable alternative to conventional chemical synthesis. rsc.org Future work could focus on optimizing this process, for instance, by developing more efficient and stable electrode materials to improve yield and reduce energy consumption. rsc.org
Furthermore, the broader field of biofuel research offers valuable insights. Scientists are investigating the conversion of lignocellulosic biomass into fuel precursors, which includes branched alkanes. researchgate.netacs.org Techniques such as aldol (B89426) condensation followed by hydrodeoxygenation using materials derived from xylose and furfural (B47365) present a viable pathway for producing a range of branched alkanes. researchgate.netacs.org Adapting these methods for the specific synthesis of this compound from renewable biomass sources is a significant future challenge.
Additionally, biosynthesis using microorganisms presents a frontier for eco-friendly production. Bacteria have been shown to produce a variety of alkanes, and harnessing their metabolic pathways could lead to the sustainable production of specific branched alkanes like this compound. nih.gov Future research should focus on metabolic engineering of microorganisms to optimize the production of this specific compound. nih.gov
| Synthetic Approach | Potential Precursors | Key Research Focus |
| Electrosynthesis | 4-methylhexanoic acid | Optimization of electrode materials and reaction conditions rsc.org |
| Biomass Conversion | Lignocellulose, furfural, xylose | Catalyst development for selective synthesis researchgate.netacs.org |
| Biosynthesis | Microbial feedstocks | Metabolic engineering of bacteria nih.gov |
Application of Advanced Analytical Techniques for Comprehensive Environmental Monitoring and Detection
This compound is a volatile organic compound (VOC) that has been detected in various environmental matrices. nih.govebi.ac.uk Future research will depend on the application of advanced analytical techniques to better understand its distribution, fate, and transport in the environment.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of VOCs and has been used to detect this compound in fungal cultures and other complex mixtures. ebi.ac.ukoup.comacs.orgresearchgate.netresearchgate.netscispace.com The future in this area lies in enhancing the sensitivity and selectivity of these methods. The use of multidimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can provide superior separation of complex isomeric mixtures, which is crucial for distinguishing this compound from other C12 alkanes. acs.org Dynamic headspace sampling (DHS) is another technique that offers higher extraction capacity and sensitivity compared to traditional methods like solid-phase microextraction (SPME). acs.org
For real-time environmental monitoring, the development of portable and unmanned analytical systems is a key future direction. acs.org Unmanned shipborne mass spectrometer systems, for example, are being developed for the in-situ monitoring of VOCs in water, which could be adapted for tracking compounds like this compound in aquatic environments. acs.org Furthermore, the advancement of sensor technologies, including those based on metal oxide semiconductors and infrared spectroscopy, holds promise for the continuous and selective detection of specific VOCs in the air. aip.orgresearchgate.netresearchgate.net
| Analytical Technique | Application Area | Future Advancement |
| GC-MS | Laboratory analysis of environmental and biological samples | Increased sensitivity and isomeric separation with GCxGC-TOFMS oup.comacs.org |
| Dynamic Headspace (DHS) | Extraction of volatiles from complex matrices | Real-time profiling of VOC emissions acs.org |
| Portable Mass Spectrometry | In-situ environmental monitoring | Deployment on unmanned platforms for remote sensing acs.org |
| Advanced Sensors | Continuous air quality monitoring | Improved selectivity and real-time detection of specific VOCs aip.orgresearchgate.net |
Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding
A deeper understanding of the chemical and physical behavior of this compound will be achieved through the integration of computational modeling and experimental validation. Future research in this area will provide valuable data on its properties and reactivity.
Molecular dynamics (MD) simulations are a powerful tool for predicting the physical properties of alkanes. cam.ac.uk Such simulations can be used to generate data on properties like density and viscosity for this compound under various conditions, supplementing experimental datasets. cam.ac.uk In the realm of chemical kinetics, computational models like CHEMKIN are being used to simulate the combustion behavior of hydrocarbon fuels, including isomers of decane (B31447). illinois.edu Applying these models to this compound can help elucidate its ignition and combustion characteristics, which is relevant for its potential as a biofuel component. illinois.edu
Experimental studies will remain crucial for validating these computational models. Techniques like rapid compression machines can provide precise measurements of ignition delay times to compare with simulation results. illinois.edu Furthermore, spectroscopic methods combined with computational chemistry can be used to accurately determine the conformational landscape and energetic properties of branched alkanes.
The synergy between computational prediction and experimental measurement will be essential for building a comprehensive and accurate profile of this compound's fundamental properties and chemical behavior.
Exploration of Undiscovered Biological Roles and Ecological Significance
While this compound has been identified as a metabolite in plants, fungi, and bacteria, its specific biological roles and ecological significance remain largely unexplored. nih.govebi.ac.uk This presents a rich area for future research, particularly in the field of chemical ecology.
Many branched alkanes are known to function as semiochemicals, which are chemicals involved in communication between organisms. nih.govpherobase.comfrontiersin.org Specifically, they are common constituents of insect cuticular hydrocarbons (CHCs), which play a dual role in preventing desiccation and mediating chemical communication. annualreviews.orgscienceopen.comresearchgate.netnih.gov CHCs can act as sex pheromones, kairomones, and signals for nestmate recognition in social insects. researchgate.netnih.gov Given that this compound has been identified in insects like the black carpenter ant (Camponotus pennsylvanicus), future studies should investigate its potential role as a pheromone or other semiochemical in this and other species. researchgate.net
Elucidating such roles will require a combination of chemical analysis and behavioral bioassays. The first step is to precisely identify and quantify this compound in the CHC profiles of various insects. Subsequently, synthetic this compound can be used in behavioral experiments to test its effect on insect behaviors such as mating, aggregation, or aggression. nih.gov Understanding the biosynthesis and perception of this compound in insects, from the genetic to the neural level, is another important frontier. nih.govmdpi.comncsu.eduresearchgate.net
The discovery of a specific semiochemical function for this compound could have practical applications, for example, in the development of environmentally benign pest management strategies that disrupt insect communication. mdpi.comresearchgate.net
| Organism Group | Known Presence of this compound | Potential Future Research Area |
| Insects | Identified in Camponotus pennsylvanicus researchgate.net | Investigation as a sex pheromone, trail pheromone, or recognition cue researchgate.netnih.gov |
| Plants | Found in Angelica sinensis, Cassia javanica, Tecoma stans ebi.ac.uk | Exploring its role in plant-insect interactions or as an allelopathic agent |
| Microorganisms | Metabolite of Trichoderma harzianum and Escherichia coli ebi.ac.uk | Understanding its function in microbial communication or as a metabolic byproduct |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,9-dimethyldecane, and what are their limitations?
- Methodological Answer : this compound can be synthesized via alcohol-alkene-alkane pathways. For branched alkanes, a common approach involves Grignard reactions followed by dehydration and hydrogenation. For example, a ketone intermediate (e.g., 4-methyl-2-pentanone) can react with a Grignard reagent (e.g., hexylmagnesium chloride) to form a tertiary alcohol. Subsequent acid-catalyzed dehydration yields alkenes, which are hydrogenated using Pd/C under mild pressure (~1 atm) to produce the target alkane . Challenges include controlling regioselectivity during dehydration and minimizing side reactions (e.g., over-reduction of intermediates).
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For <sup>1</sup>H NMR, the methyl branches at positions 2 and 9 produce distinct splitting patterns due to neighboring protons. Gas Chromatography-Mass Spectrometry (GC-MS) can validate purity and molecular weight, with retention indices compared to linear alkanes (e.g., decane or dodecane) to confirm branching . Infrared (IR) spectroscopy can also identify C-H stretching modes in branched regions (~2950–2850 cm<sup>-1</sup>).
Q. What are the primary applications of this compound in experimental chemistry?
- Methodological Answer : This compound serves as a model hydrocarbon for studying alkane behavior in catalysis, phase transitions, and solvent interactions. For example, its branched structure makes it useful in gas chromatography as a reference for retention time calibration in complex mixtures (e.g., petroleum derivatives) .
Advanced Research Questions
Q. How do branching positions (e.g., 2,9 vs. 2,6 isomers) influence the physicochemical properties of dimethyldecanes?
- Methodological Answer : Branching symmetry and proximity to chain termini affect melting points, boiling points, and solubility. For instance, this compound (branches near termini) has lower melting points compared to centrally branched isomers due to reduced molecular symmetry. Computational methods like molecular dynamics simulations can predict these trends by analyzing packing efficiency and intermolecular forces. Experimental validation via differential scanning calorimetry (DSC) and Hansen solubility parameters is recommended .
Q. What experimental challenges arise in achieving high-purity this compound, and how can they be mitigated?
- Methodological Answer : Contamination by linear alkanes or regioisomers (e.g., 2,8-dimethyldecane) is common. Fractional distillation under vacuum can separate isomers based on boiling point differences. Advanced purification techniques, such as preparative GC or column chromatography using silver-impregnated silica (to exploit alkene-byproduct interactions), may enhance purity. Cross-validation with <sup>13</sup>C NMR is critical to confirm branch positions .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of combustion) reported for this compound?
- Methodological Answer : Discrepancies often stem from impurities or calibration errors in bomb calorimetry. Standardize measurements using high-purity samples (>99.5% via GC-MS) and reference compounds (e.g., benzoic acid for calorimeter calibration). Collaborative inter-laboratory studies and adherence to IUPAC guidelines for data reporting can improve reproducibility .
Analytical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data for this compound are limited, general alkane safety guidelines apply. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash thoroughly with water and remove contaminated clothing. Avoid strong oxidizers (e.g., HNO3) to prevent hazardous reactions. Store under inert gas (N2 or Ar) to minimize oxidation .
Data Reporting and Reproducibility
Q. What metadata should be included when publishing experimental data on this compound?
- Methodological Answer : Report synthesis conditions (catalyst type, temperature, pressure), purification methods (e.g., distillation efficiency), and analytical instrument parameters (e.g., GC column type, NMR spectrometer frequency). Provide raw spectral data in supplementary materials and cross-reference with public databases (e.g., PubChem) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
